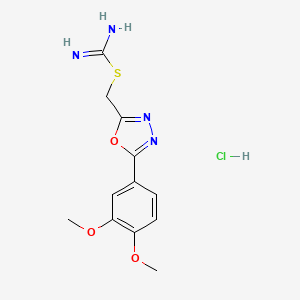

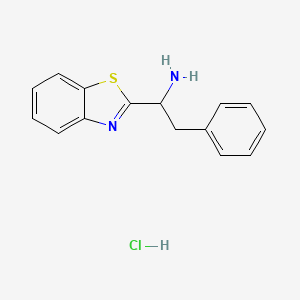

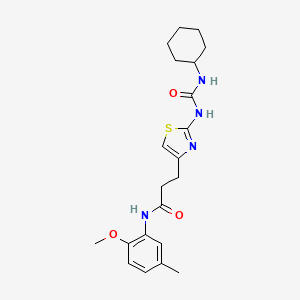

![molecular formula C16H14N4O4S B2841576 3-(2-oxo-2-(3-oxo-4-(thiazol-2-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 2309191-29-3](/img/structure/B2841576.png)

3-(2-oxo-2-(3-oxo-4-(thiazol-2-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-oxo-2-(3-oxo-4-(thiazol-2-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a chemical compound with potential applications in scientific research. It is a heterocyclic organic compound that contains a benzooxazole ring and a piperazine ring. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied in detail.

Applications De Recherche Scientifique

Microwave-assisted Synthesis and Biological Activities

A study by Başoğlu et al. (2013) described the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These compounds were evaluated for their antimicrobial, antilipase, and antiurease activities, with some exhibiting good to moderate antimicrobial activity against test microorganisms, antiurease activity, and antilipase activity (Başoğlu et al., 2013).

H1-antihistaminic Agents

Iemura et al. (1986) synthesized a series of 2-(4-substituted-1-piperazinyl)benzimidazoles and tested them for H1-antihistaminic activity. The study found that the oxygen atom in the 2-(substituted-oxy)ethyl group played a crucial role in antihistaminic activity, especially in vivo (Iemura et al., 1986).

Antitubercular Activity and Protein-inhibitor Interaction

Reddy et al. (2014) designed molecules of ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate and 3-(piperazin-1-yl)benzo[d]isothiazole by molecular hybridization. These molecules were screened for their in vitro Mycobacterium smegmatis (MS) GyrB ATPase assay, Mycobacterium tuberculosis (MTB) DNA gyrase super coiling assay, antitubercular activity, cytotoxicity, and protein-inhibitor interaction assay. Among the compounds, one was found to be a promising inhibitor with significant activity against MTB DNA gyrase and MTB MIC, without cytotoxicity in eukaryotic cells (Reddy et al., 2014).

Anticancer Agents

Murty et al. (2013) reported the synthesis of substituted 2-(piperazin-1-yl)benzothiazole/benzoxazole coupled with 1,3,4-oxadiazole-2-thiol pharmacophore. These compounds were evaluated for their cytotoxicity towards five human cancer cell lines, with certain compounds displaying maximum cytotoxic activity, indicating potential as anticancer agents (Murty et al., 2013).

Anti-HIV Activity

Al-Soud et al. (2010) synthesized a series of compounds evaluated for their antiproliferative activity against human tumor-derived cell lines and screened as inhibitors against HIV-1 and HIV-2. The study identified compounds with remarkable effects on specific cell lines, indicating their potential as candidates for further development in anti-HIV therapy (Al-Soud et al., 2010).

Mécanisme D'action

Target of Action

The primary targets of this compound are quorum sensing pathways in bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication. Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Mode of Action

This compound acts as a quorum sensing inhibitor . It interacts with the quorum sensing pathways in bacteria, inhibiting their ability to communicate and coordinate behaviors. This results in a disruption of biofilm formation, virulence production, and other pathogenic behaviors .

Biochemical Pathways

The compound affects the LasB system in bacteria . The LasB system is a quorum sensing pathway in Pseudomonas aeruginosa, a type of Gram-negative bacteria . By inhibiting this pathway, the compound disrupts the bacteria’s ability to form biofilms and produce virulence factors .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are able to effectively reach their targets in the bacterial cell .

Result of Action

The result of the compound’s action is a reduction in the pathogenic behaviors of the bacteria . This includes a decrease in biofilm formation and virulence production . In addition, the compound has been shown to have selective activity towards the LasB system, suggesting it may have fewer side effects compared to broad-spectrum antibiotics .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other bacteria, the pH of the environment, and the availability of nutrients can all impact the effectiveness of the compound

Propriétés

IUPAC Name |

3-[2-oxo-2-[3-oxo-4-(1,3-thiazol-2-yl)piperazin-1-yl]ethyl]-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O4S/c21-13(10-20-11-3-1-2-4-12(11)24-16(20)23)18-6-7-19(14(22)9-18)15-17-5-8-25-15/h1-5,8H,6-7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJMRNIBNGRFBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)CN2C3=CC=CC=C3OC2=O)C4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-oxo-2-(3-oxo-4-(thiazol-2-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

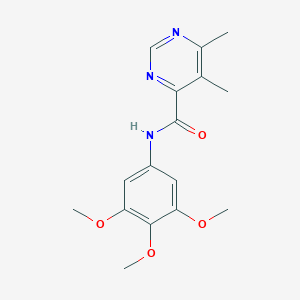

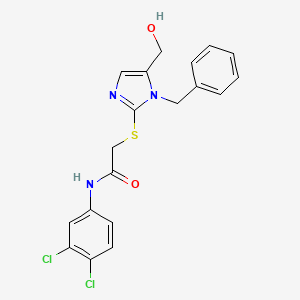

![6-(2-Fluorophenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2841496.png)

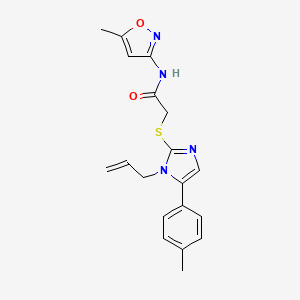

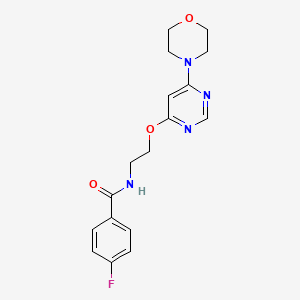

![3-Methyl-5-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2841498.png)

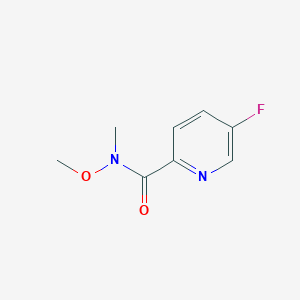

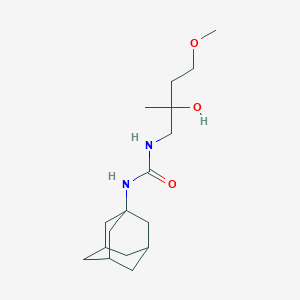

![2-phenyl-N-[4-[4-[(2-phenylquinoline-4-carbonyl)amino]phenyl]phenyl]quinoline-4-carboxamide](/img/structure/B2841504.png)

![5-Bromo-2-{[(furan-2-yl)methyl]amino}pyrimidine-4-carboxylic acid](/img/structure/B2841505.png)